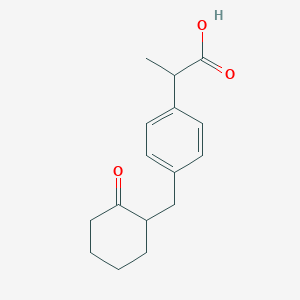
2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
“2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C17H22O3 . Its average mass is 274.355 Da and its monoisotopic mass is 274.156891 Da .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the reaction of sodium hydroxide in excessive methanol with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde . This is followed by chloromethylation reaction on the p-methoxy tolualdehyde and concentrated hydrochloric acid in the existence of sulfuric acid to obtain p-chloromethyl benzyl ether . The p-chloromethyl benzyl ether then undergoes a nucleophilic reaction with sodium cyanide to obtain p-methoxy-methyl benzyl cyanide . This is reacted with dimethyl carbonate under high pressure in the existence of a catalyst to obtain p-methoxy-methyl benzyl iso-propionitrile . Finally, the p-methoxy-methylbenzyl sodium isopropionate reacts with excessive concentrated sulfuric acid to generate molten salt which is reacted with hydrobromic acid to obtain the target product .Molecular Structure Analysis
The molecular structure of “2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid” is defined by its molecular formula C17H22O3 . The structure includes a cyclohexyl group attached to a phenyl group through a methyl bridge, and a propanoic acid moiety attached to the phenyl group .Propriétés
Numéro CAS |
68767-16-8 |
|---|---|
Nom du produit |
2-(4-((2-Oxocyclohexyl)methyl)phenyl)propanoic acid |
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
2-[4-[(2-oxocyclohexyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H20O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14H,2-5,10H2,1H3,(H,18,19) |
Clé InChI |
JLGLDJKSKWKYNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)CC2CCCCC2=O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-ol](/img/structure/B8803034.png)
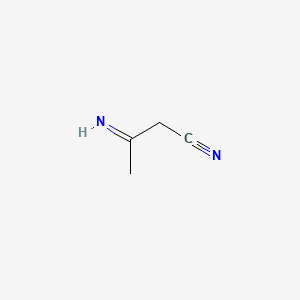
![tert-Butyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B8803042.png)
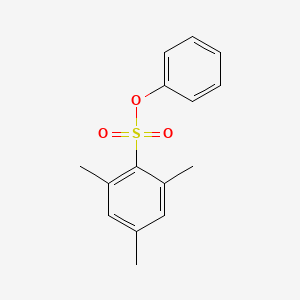
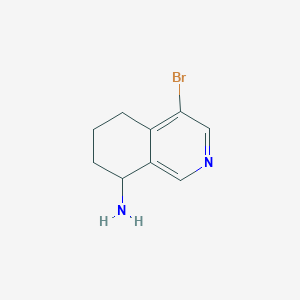
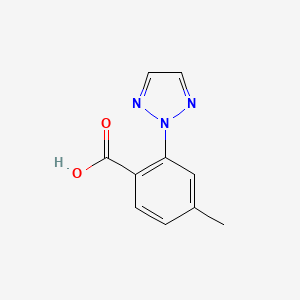
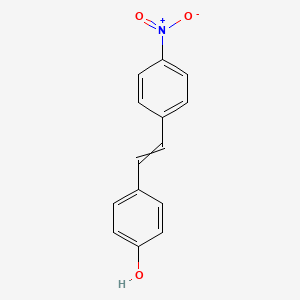
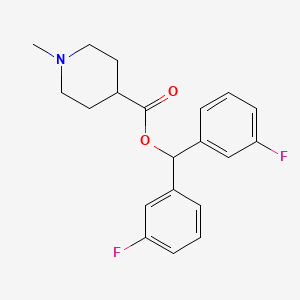
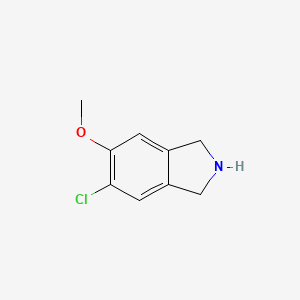
![N-[4-(Trimethylstannyl)-2-pyrimidinyl]acetamide](/img/structure/B8803091.png)
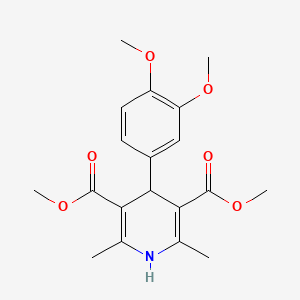
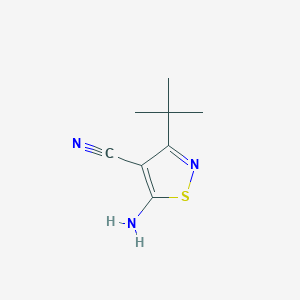
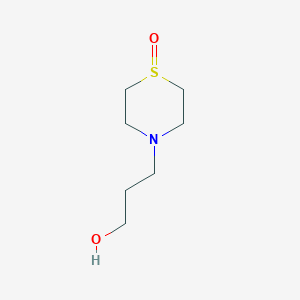
![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B8803134.png)